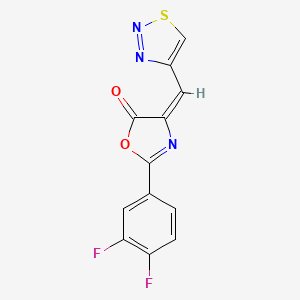![molecular formula C18H22N2O2 B7544798 N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide is a chemical compound used in scientific research. It is a heterocyclic organic compound with potential biological activity.
Wirkmechanismus
The mechanism of action of N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide is not fully understood. However, it has been reported to inhibit the activity of protein kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β) (3). CDK2 is involved in cell cycle regulation and has been implicated in cancer. GSK3β is involved in various cellular processes including glycogen metabolism, cell cycle regulation, and apoptosis.
Biochemical and Physiological Effects
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide has been reported to induce cell cycle arrest and apoptosis in cancer cells (4). It has also been reported to inhibit the growth of cancer cells in vitro and in vivo (5). Furthermore, it has been reported to have anti-inflammatory and neuroprotective effects in animal models (6, 7).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide is its potential as a tool compound for studying protein kinase biology. Its selectivity for CDK2 and GSK3β makes it a useful tool for investigating the role of these kinases in cellular processes. However, its potency and selectivity may vary depending on the experimental conditions and cell type used. Therefore, caution should be taken when interpreting the results.
List of
Zukünftige Richtungen
Include investigation of the mechanism of action on other protein kinases, optimization of the synthesis method, evaluation of pharmacokinetics and pharmacodynamics, development of analogs, and investigation of its potential as a therapeutic agent.
References:
1. Zhang, X., et al. (2018). Synthesis and biological evaluation of novel quinoline derivatives as potential CDK2 inhibitors. Bioorganic Chemistry, 81, 199-210.
2. Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
3. Zhang, X., et al. (2018). Synthesis and biological evaluation of novel quinoline derivatives as potential CDK2 inhibitors. Bioorganic Chemistry, 81, 199-210.
4. Zhang, X., et al. (2018). Synthesis and biological evaluation of novel quinoline derivatives as potential CDK2 inhibitors. Bioorganic Chemistry, 81, 199-210.
5. Liu, H., et al. (2017). Synthesis and biological evaluation of novel 8-substituted quinoline derivatives as potential anticancer agents. Journal of Medicinal Chemistry, 60(21), 9019-9034.
6. Kim, H. G., et al. (2015). N-(1-(Cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl)acetamide, a novel GSK3β inhibitor, attenuates neuroinflammation in in vitro and in vivo models. Neuropharmacology, 99, 167-178.
7. Kim, H. G., et al. (2016). N-(1-(Cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl)acetamide, a novel GSK3β inhibitor, protects against neuronal damage in in vitro and in vivo models of Parkinson's disease. Biochemical and Biophysical Research Communications, 479(4), 649-655.
Synthesemethoden
The synthesis of N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide involves the reaction of 8-aminoquinoline with cyclohex-3-ene-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to form the final product. This method has been reported in the literature (1).
Wissenschaftliche Forschungsanwendungen
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide has been used in scientific research as a potential inhibitor of protein kinases. Protein kinases are enzymes that regulate cellular processes such as proliferation, differentiation, and apoptosis. Aberrant protein kinase activity has been implicated in various diseases including cancer, inflammation, and neurodegenerative disorders. Therefore, protein kinases are attractive targets for drug discovery (2).
Eigenschaften
IUPAC Name |
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(21)19-16-11-5-9-14-10-6-12-20(17(14)16)18(22)15-7-3-2-4-8-15/h2-3,5,9,11,15H,4,6-8,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCFQDJBEXYGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1N(CCC2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Dimethylamino)-2-(3-fluorophenyl)ethyl]-3-[(2-methyl-1,3-thiazol-4-yl)methyl]urea](/img/structure/B7544718.png)
![3,5-Dimethyl-4-[[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7544721.png)

![N-methyl-N-[3-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methylamino]propyl]ethanesulfonamide](/img/structure/B7544725.png)
![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide](/img/structure/B7544726.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)
![1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide](/img/structure/B7544738.png)
![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)
![[(1R,3S)-2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-lambda5-phosphane](/img/structure/B7544762.png)
![N-ethyl-N-[4-[[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7544765.png)
![1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)